(1-Ethyl-1H-imidazol-4-yl)boronic acid
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Overview
Description
(1-Ethyl-1H-imidazol-4-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with an ethyl group at the nitrogen atom and a boronic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-imidazol-4-yl)boronic acid typically involves the borylation of an imidazole precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the handling and performing of organolithium chemistry on a multigram scale . This method ensures high throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (1-Ethyl-1H-imidazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1-Ethyl-1H-imidazol-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-imidazol-4-yl)boronic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity.
Protein Interactions: The imidazole ring can engage in hydrogen bonding and π-π interactions with protein residues, affecting protein function and stability.
Comparison with Similar Compounds
(1H-Imidazol-4-yl)boronic acid: Lacks the ethyl group, leading to different steric and electronic properties.
(1H-Benzimidazol-4-yl)boronic acid: Contains a fused benzene ring, resulting in altered reactivity and applications.
(1-Methyl-1H-imidazol-4-yl)boronic acid: Features a methyl group instead of an ethyl group, affecting its chemical behavior and interactions.
Uniqueness: (1-Ethyl-1H-imidazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Properties
Molecular Formula |
C5H9BN2O2 |
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Molecular Weight |
139.95 g/mol |
IUPAC Name |
(1-ethylimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4,9-10H,2H2,1H3 |
InChI Key |
IEXDZVFONXSVHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C=N1)CC)(O)O |
Origin of Product |
United States |
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